molecular formula C21H20ClN3O3 B213848 isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

Cat. No. B213848
M. Wt: 397.9 g/mol
InChI Key: ILLGHCDXBCXBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate, also known as ICPB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been investigated.

Mechanism of Action

The mechanism of action of isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the modulation of certain signaling pathways and enzymes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

Isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has a number of advantages for laboratory experiments, including its high solubility in water and other solvents, its stability under a variety of conditions, and its ability to selectively target cancer cells. However, isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are a number of possible future directions for research on isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate, including the development of new synthesis methods and the investigation of its potential applications in the treatment of other diseases. In addition, further research is needed to fully understand the mechanism of action of isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate and to identify any potential side effects or toxicity issues.

Synthesis Methods

Isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid with isopropyl alcohol in the presence of a catalyst. Other methods include the reaction of 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid with isopropylamine or the reaction of 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid with isopropyl chloroformate.

Scientific Research Applications

Isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been investigated for its potential use as a photosensitizer for photodynamic therapy.

properties

Product Name

isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

propan-2-yl 4-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]benzoate

InChI

InChI=1S/C21H20ClN3O3/c1-14(2)28-21(27)17-7-9-19(10-8-17)24-20(26)16-5-3-15(4-6-16)12-25-13-18(22)11-23-25/h3-11,13-14H,12H2,1-2H3,(H,24,26)

InChI Key

ILLGHCDXBCXBAO-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.